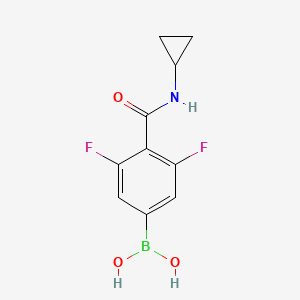

(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid

説明

特性

分子式 |

C10H10BF2NO3 |

|---|---|

分子量 |

241.00 g/mol |

IUPAC名 |

[4-(cyclopropylcarbamoyl)-3,5-difluorophenyl]boronic acid |

InChI |

InChI=1S/C10H10BF2NO3/c12-7-3-5(11(16)17)4-8(13)9(7)10(15)14-6-1-2-6/h3-4,6,16-17H,1-2H2,(H,14,15) |

InChIキー |

IMMFRDFYMGZGRO-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)NC2CC2)F)(O)O |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid generally involves two key transformations:

- Introduction of the boronic acid group onto the 3,5-difluorophenyl ring, typically via lithiation followed by reaction with boron reagents.

- Attachment of the cyclopropylcarbamoyl group at the para position relative to the boronic acid substituent.

Preparation of 3,5-Difluorophenylboronic Acid Core

The 3,5-difluorophenylboronic acid core is a crucial intermediate. It can be prepared by lithiation of 3,5-difluorobromobenzene or related halogenated precursors followed by quenching with borate esters or boric acid derivatives.

Example synthesis of 3,5-difluorophenylboronic acid:

- Starting from 3,5-difluorobromobenzene, treatment with n-butyllithium or s-butyllithium at low temperature (-78 °C) generates the aryllithium intermediate.

- This intermediate is then reacted with trimethyl borate or boric acid triesters.

- Acidic workup with dilute hydrochloric acid (pH 3-4) yields the boronic acid after extraction and purification.

This method provides the boronic acid with high purity (≥95%) and good yields (typically >80%).

Preparation of Cyclopropylboronic Acid as a Model for Cyclopropyl Substituent

The cyclopropylcarbamoyl substituent requires cyclopropylboronic acid or a cyclopropyl intermediate.

- Cyclopropylboronic acid is prepared by reaction of cyclopropyl bromide with s-butyllithium in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 to -50 °C), followed by addition of trimethyl borate or boric acid triesters.

- After acidic workup and purification by crystallization from isopropyl ether or toluene, white crystalline cyclopropylboronic acid is obtained with yields around 90-94% and purity >98%.

This method demonstrates the feasibility of introducing cyclopropyl groups in boronic acid derivatives.

Coupling of Cyclopropylcarbamoyl Group to the 3,5-Difluorophenylboronic Acid

The attachment of the cyclopropylcarbamoyl group at the para position (position 4) of the 3,5-difluorophenylboronic acid is typically achieved via amide bond formation using cyclopropylamine derivatives.

- The 4-position of the aromatic ring is functionalized with a carboxylic acid or activated ester.

- Cyclopropylamine or cyclopropylcarbamoyl chloride is reacted with this intermediate to form the amide bond.

- Protection/deprotection steps may be necessary depending on the sensitivity of the boronic acid group.

Alternatively, Suzuki-Miyaura cross-coupling can be employed to install the cyclopropylcarbamoyl-substituted aryl group onto a boronic acid derivative, using palladium catalysts and appropriate base systems.

Data Table: Summary of Key Preparation Steps and Conditions

化学反応の分析

Types of Reactions

(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce new functional groups, leading to a diverse array of derivatives .

科学的研究の応用

(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid has several scientific research applications, including:

作用機序

The mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the presence of the cyclopropylcarbamoyl and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets .

類似化合物との比較

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

The following table compares "(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid" with structurally or functionally related boronic acids from and other sources:

Key Comparisons

Reactivity in SMC Reactions: The 3,5-difluoro substitution in the target compound introduces electron-withdrawing effects, which may reduce boronic acid reactivity compared to electron-rich analogs like (4-(trifluoromethoxy)phenyl)boronic acid . Pinacol ester-protected analogs (e.g., (3,5-Difluorophenyl)-2-boronic Acid Pinacol Ester) offer improved stability and handling but require deprotection before use .

Biological Activity: The cyclopropylcarbamoyl group may confer target specificity, similar to how [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDACs at low concentrations (1 µM) . This suggests that the carbamoyl moiety in the target compound could enhance binding interactions in enzyme inhibition.

Research Findings and Implications

Challenges and Limitations

- Fluorine atoms may increase metabolic stability but could also reduce solubility, necessitating formulation optimization.

- The lack of commercial availability (per ) implies that custom synthesis is required, which may involve multi-step routes similar to those in and .

生物活性

(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is a synthetic compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H10BF2NO3

- Molecular Weight : 239.01 g/mol

- CAS Number : Not available

- Purity : 97%

Boronic acids interact with various biological molecules, particularly proteins and enzymes. They can form reversible covalent bonds with diols, which allows them to modulate the activity of proteins involved in critical biological processes. The specific mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its biological effects is still under investigation, but it is hypothesized to involve interactions with enzymes such as proteases and kinases.

Anticancer Properties

Recent studies have indicated that boronic acids possess anticancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells. For instance, a study demonstrated that (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid effectively inhibited the growth of various cancer cell lines through modulation of cellular signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Proteasome inhibition |

| A549 | 20 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a significant role in tumor invasion and metastasis.

Case Studies

- Study on MMP Inhibition : In vitro experiments demonstrated that (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid inhibited MMP-2 and MMP-9 activities in cancer cell lines. This inhibition correlated with reduced invasiveness of these cells in Matrigel assays, suggesting its potential as an anti-metastatic agent.

- In Vivo Efficacy : An animal model study showed that treatment with this boronic acid derivative resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis in treated tumors.

Computational Studies

Computational docking studies have been employed to predict the binding affinity of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid to various target proteins. These studies indicate that the compound has a high binding affinity for insulin and other key metabolic enzymes, suggesting potential applications in metabolic disorders such as diabetes.

Toxicity Assessment

Toxicological evaluations have shown that the compound exhibits low toxicity profiles in standard assays. The LD50 values indicate that it is relatively safe at therapeutic concentrations, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid with high purity?

- Methodological Answer: The synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. A plausible route includes:

Electrophilic fluorination at the 3,5-positions using fluorinating agents like Selectfluor® under controlled pH to avoid over-fluorination.

Cyclopropylcarbamoyl group introduction via coupling reactions (e.g., EDC/NHS-mediated amidation) between a pre-functionalized boronic acid intermediate and cyclopropylamine.

Purity optimization requires chromatographic techniques (HPLC or flash chromatography) and recrystallization from aprotic solvents .

Q. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?

- Methodological Answer:

- NMR : NMR distinguishes fluorine environments, while NMR confirms boronic acid integrity.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ~271.08 g/mol).

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts vibrational frequencies (IR) and NMR chemical shifts, aiding spectral assignment .

Advanced Research Questions

Q. How does the 3,5-difluoro substitution influence the electronic properties of phenylboronic acids in materials science applications?

- Methodological Answer: The electron-withdrawing fluorine atoms reduce the boronic acid’s Lewis acidity, altering its doping efficiency in graphene. Hall-effect measurements show increased hole carrier density (up to ) when doped into graphene, as fluorine enhances charge transfer via polar interactions. DFT simulations (e.g., HSE06 functional) correlate frontier orbital energies with experimental conductivity changes .

Q. What experimental design considerations are critical for analyzing contradictory data in Suzuki-Miyaura coupling reactions involving this compound?

- Methodological Answer: Contradictions in catalytic efficiency (e.g., yield variations) may arise from:

- Solvent effects : Polar aprotic solvents (DME) vs. aqueous mixtures alter boronic acid activation.

- Protodeboronation risks : Fluorine substituents stabilize the boronate intermediate but may increase susceptibility to protolytic cleavage under acidic conditions.

Systematic screening via Design of Experiments (DoE) with variables like temperature, base strength (CsCO vs. KPO), and ligand choice (e.g., SPhos) resolves discrepancies .

Q. How can DFT-based simulations guide the design of derivatives for targeted bioactivity?

- Methodological Answer:

- Docking studies : Model interactions with biological targets (e.g., p38 MAP kinase) using the boronic acid as a pharmacophore.

- Solvation energy calculations : Predict solubility and membrane permeability using COSMO-RS.

- SAR analysis : Modify substituents (e.g., cyclopropylcarbamoyl vs. methylcarbamoyl) and compute binding affinities (ΔG) to prioritize synthetic targets. Experimental validation via enzymatic assays (e.g., IC measurements) confirms predictions .

Notes

- Nomenclature : Full chemical names retained to ensure clarity and compliance with IUPAC guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。